molecular formula C4H4O6 B1262945 (2R)-2-hydroxy-3-oxosuccinic acid

(2R)-2-hydroxy-3-oxosuccinic acid

Cat. No.: B1262945
M. Wt: 148.07 g/mol
InChI Key: RMHHUKGVZFVHED-PVQJCKRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Hydroxy-3-oxosuccinic acid (C₄H₄O₆, IUPAC name: 2-hydroxy-3-oxobutanedioic acid) is a dicarboxylic acid featuring hydroxy (‑OH) and ketone (C=O) functional groups on adjacent carbon atoms. This compound is also known as oxaloglycolate and is identified in biochemical databases (e.g., CHEBI:17778, PubChem CID: 5651-05-8) . It is a key intermediate in atmospheric chemistry, formed during the OH radical-initiated oxidation of tartaric acid and succinic acid in aqueous aerosols . Its structural and functional properties make it a subject of interest in atmospheric science, organic synthesis, and metabolic pathway analysis.

Properties

Molecular Formula

C4H4O6

Molecular Weight

148.07 g/mol

IUPAC Name

(2R)-2-hydroxy-3-oxobutanedioic acid

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)/t1-/m1/s1

InChI Key

RMHHUKGVZFVHED-PVQJCKRUSA-N

Isomeric SMILES

[C@@H](C(=O)C(=O)O)(C(=O)O)O

Canonical SMILES

C(C(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-hydroxy-3-oxosuccinic acid with three related compounds:

Compound Name Formula Functional Groups Key Structural Features
This compound C₄H₄O₆ Hydroxy, keto, dicarboxylic acid Adjacent hydroxyl and ketone groups on a 4-carbon backbone
(2S)-2-isopropyl-3-oxosuccinic acid C₇H₁₀O₅ Isopropyl, keto, dicarboxylic acid Isopropyl substitution at C2; retains keto and carboxyl groups
Chicoric acid C₂₂H₁₈O₁₂ Caffeoyl esters, tartaric acid core Two caffeoyl groups esterified to tartaric acid
2-hydroxy-3-oxopropanoic acid C₃H₄O₄ Hydroxy, keto, monocarboxylic acid Shorter 3-carbon backbone; lacks one carboxyl group

Formation Pathways and Reactivity

This compound
  • Formation : Produced via unimolecular HO₂ elimination from α-hydroxylperoxy intermediates during OH oxidation of tartaric acid .
  • Reactivity : Undergoes fragmentation or functionalization depending on the position of hydrogen abstraction by OH radicals. Dominant pathways involve alkoxy radical decomposition .
(2S)-2-Isopropyl-3-Oxosuccinic Acid
  • Formation : Synthesized through substitution at the C2 position of oxaloacetic acid (2-ketosuccinic acid) with an isopropyl group .
  • Reactivity : Serves as a biochemical analog in studies of enzyme specificity due to its branched alkyl chain .
Chicoric Acid
  • Formation : Naturally occurs in Echinacea purpurea; synthesized via esterification of tartaric acid with caffeic acid .
  • Reactivity: Acts as an antioxidant and immunomodulator in pharmacological research .
2-Hydroxy-3-Oxopropanoic Acid
  • Formation : Generated from alkoxy radical decomposition during oxidation of larger dicarboxylic acids (e.g., tartaric acid) .
  • Reactivity : Smaller size enhances volatility, influencing its role in gas-phase atmospheric reactions .

Comparative Stability and Environmental Impact

  • This compound exhibits higher stability in aqueous phases due to its dicarboxylic structure, favoring aerosol formation.
  • Chicoric acid ’s ester linkages enhance stability against hydrolysis, making it suitable for drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-hydroxy-3-oxosuccinic acid
Reactant of Route 2
(2R)-2-hydroxy-3-oxosuccinic acid

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